molecular formula C11H12N2O5 B1204173 (2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid CAS No. 30382-25-3

(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid

Cat. No.: B1204173
CAS No.: 30382-25-3
M. Wt: 252.22 g/mol
InChI Key: HDPGCJZQWYUKAO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid is a natural product found in Agaricus bisporus with data available.

Properties

CAS No.

30382-25-3

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H12N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1

InChI Key

HDPGCJZQWYUKAO-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=O)C(=O)C=C1N[C@@H](CCC(=O)N)C(=O)O

SMILES

C1=CC(=O)C(=O)C=C1NC(CCC(=O)N)C(=O)O

Canonical SMILES

C1=CC(=O)C(=O)C=C1NC(CCC(=O)N)C(=O)O

Synonyms

gamma-L-glutaminyl-3,4-benzoquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid
Reactant of Route 2
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid
Reactant of Route 3
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid
Reactant of Route 4
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid

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